N-Nitrosodibenzylamine

説明

N-Nitrosodibenzylamine (NDBzA) is a micronucleus-inducing mitogenic agent . It is mutagenic to Salmonella typhimurium and induces DNA strand breaks in isolated rat hepatocytes .

Synthesis Analysis

A solid-phase microextraction (SPME) analytical method has been developed for the determination of N-nitrosodi-n-butylamine (NDBA) and N-nitrosodibenzylamine (NDBzA) in hams. This method is based on the isolation of the compounds by steam distillation, SPME from the distillate headspace using a polyacrylate coated silica fibre, and determination by gas chromatography-thermal energy analyzer technique or confirmation by gas chromatography-mass spectrometry .

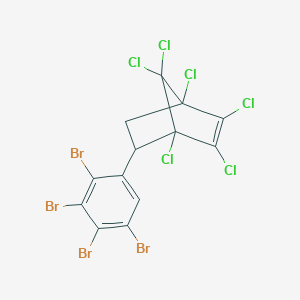

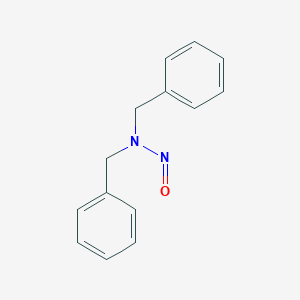

Molecular Structure Analysis

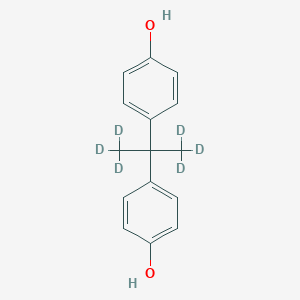

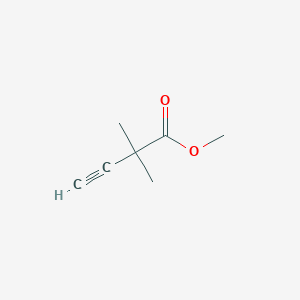

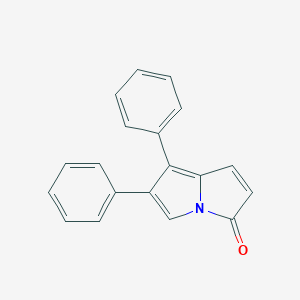

N-Nitrosodibenzylamine has a molecular formula of C14H14N2O and a molecular weight of 226.27 g/mol . The IUPAC name is N, N -dibenzylnitrous amide . The InChI is InChI=1S/C14H14N2O/c17-15-16 (11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2 . The Canonical SMILES is C1=CC=C (C=C1)CN (CC2=CC=CC=C2)N=O .

Chemical Reactions Analysis

N-Nitrosodibenzylamine is denitrosated by a proposed reductive mechanism . The 1,2-adduct is produced with cyclohexenone, while reaction with chalcone yields a mixture of the 1,2- and 1,4-adducts .

Physical And Chemical Properties Analysis

N-Nitrosodibenzylamine has a molecular weight of 226.27 g/mol . The XLogP3-AA is 3.2 . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 3 .

科学的研究の応用

Photo-mediated Radical Relay Oximinosulfonamidation of Alkenes

N-Nitrosamines, including N-Nitrosodibenzylamine, are used as bifunctional nitrogen-radical precursors in the production of diverse α-oximino sulfonamides via direct photo-mediated radical relay oximinosulfonamidation of activated or unactivated alkenes . This process is highly atom-economical and shows high functional group tolerance and compatibility, facilitating the late-stage functionalization of natural products and drug molecules .

Migration from Rubber Gloves

N-Nitrosamines can migrate from rubber gloves used for food handling . The levels of the released N-nitrosamines and N-nitrosatable substances can vary depending on the extraction media used . This is important for assessing possible exposure of the wearers to N-nitrosamines as well as possible release of N-nitrosamines to foods being contacted to these gloves .

Atmospheric Particulate Monitoring

N-Nitrosamines are used in the monitoring of seasonal distributions of the concentrations of these compounds in atmospheric particulate samples . This is done through an analytical procedure that enables the precise determination of low-level nitrosamines .

Safety and Hazards

作用機序

Target of Action

N-Nitrosodibenzylamine (NDBzA) primarily targets the androgen receptor (AR) . The androgen receptor plays a crucial role in the development and function of male reproductive organs, as well as non-reproductive organs including muscle, hair follicles, and brain .

Mode of Action

NDBzA exhibits anti-androgenic activity . It inhibits the activity of 5α-dihydrotestosterone (DHT), a potent androgen, in a dose-dependent manner . NDBzA competes with DHT for binding to the androgen receptor, resulting in a decrease in the level of AR protein . This suggests that NDBzA antagonizes the androgenic effect of DHT in a similar manner as the synthetic anti-androgen, flutamide .

Biochemical Pathways

The primary biochemical pathway affected by NDBzA involves the androgen receptor signaling pathway . Upon DHT binding to AR in the cytosol, the complex translocates to the nucleus, where the AR-DHT complex binds to the androgen response element (ARE) in the promoter region of target genes and regulates their transcription . NDBzA interferes with this process by competitively binding to the androgen receptor against DHT .

Pharmacokinetics

It is known that ndbza is acarcinogenic N-nitrosocompound (NOC) commonly used as a material of rubber and plastic goods

Result of Action

The anti-androgenic activity of NDBzA results in the down-regulation of prostate-specific antigen (PSA) at the transcriptional level in LNCaP cells . PSA is a well-known marker protein of prostate cancer . Therefore, the action of NDBzA could potentially influence the progression of diseases such as prostate cancer.

Action Environment

Environmental factors can influence the action, efficacy, and stability of NDBzA. It is known to be air and light sensitive , and impurities can occur as a result of air oxidation or due to metabolism by microbes . Therefore, it is recommended to store NDBzA in a dark environment at low temperatures

特性

IUPAC Name |

N,N-dibenzylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c17-15-16(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJLAUZAMYYGMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50201520 | |

| Record name | N-Nitrosodibenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | N-Nitrosodibenzylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21315 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

N-Nitrosodibenzylamine | |

CAS RN |

5336-53-8 | |

| Record name | N-Nitrosodibenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5336-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosodibenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005336538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitrosodibenzylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Nitrosodibenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dibenzyl(nitroso)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZYLNITROSAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR93Q67P7W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(Bromomethyl)phenyl]propanoic acid](/img/structure/B28180.png)

![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-6-[(2S,3R,4S,5R,6R)-2,3,5-triacetyloxy-6-(acetyloxymethyl)oxan-4-yl]oxy-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate](/img/structure/B28186.png)